

Comparing reactivity of ethyl chlorodifluoroacetate and methyl chlorodifluoroacetate

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Compound of Interest

Compound Name: *Ethyl chlorodifluoroacetate*

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A Comparative Analysis of the Reactivity of Ethyl and Methyl Chlorodifluoroacetate

For researchers, scientists, and professionals in drug development, understanding the subtle differences in reactivity between structurally similar reagents is paramount for process optimization and predicting reaction outcomes. This guide provides a detailed comparison of the gas-phase reactivity of **ethyl chlorodifluoroacetate** (ECDFA) and **methyl chlorodifluoroacetate** (MCDFA), supported by experimental data.

Ethyl chlorodifluoroacetate and **methyl chlorodifluoroacetate** are important building blocks in organic synthesis, utilized in the production of pharmaceuticals, pesticides, and advanced materials.^{[1][2]} While their structures differ by only a single methylene group, this variation significantly influences their reactivity, particularly in radical-initiated reactions. This guide focuses on their reaction with chlorine atoms, which serves as a model for their atmospheric degradation and can provide insights into their behavior in various chemical environments.^[3]

Kinetic Data Summary

The gas-phase reactions of ECDFAs and MCDFAs with chlorine atoms have been studied, and the temperature-dependent rate coefficients determined.^{[3][4]} The Arrhenius expressions,

which describe the temperature dependence of the reaction rate constants, provide a quantitative measure of their relative reactivity.

Compound	Arrhenius Expression (k) (cm ³ molecule ⁻¹ s ⁻¹)	Activation Energy (Ea/R) (K)
Methyl Chlorodifluoroacetate (MCDFA)	$(9.6 \pm 5.1) \times 10^{-12} \exp[-(1363 \pm 79)/T]$ [5]	1363 ± 79 [5]
Ethyl Chlorodifluoroacetate (ECDFA)	$(64.4 \pm 29.7) \times 10^{-12} \exp[-(1110 \pm 68)/T]$ [5]	1110 ± 68 [5]

Table 1: Arrhenius Expressions and Activation Energies for the Reaction of MCDFA and ECDFA with Cl atoms.

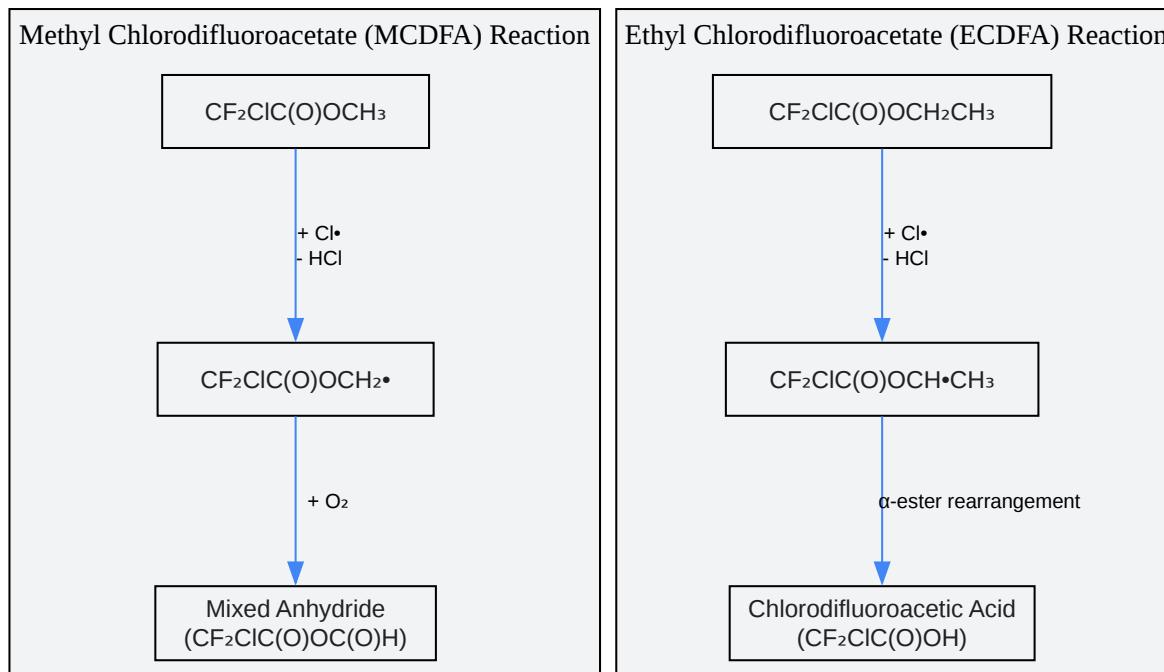
The data clearly indicates that **ethyl chlorodifluoroacetate** is more reactive than **methyl chlorodifluoroacetate** towards chlorine atoms, as evidenced by its larger pre-exponential factor and lower activation energy.[5]

Reaction Products and Mechanisms

The primary reaction pathway for both esters is hydrogen atom abstraction by a chlorine atom. [3] However, the subsequent fate of the resulting radicals differs significantly, leading to different major products.

In the case of **methyl chlorodifluoroacetate**, the abstraction of a hydrogen atom from the methyl group leads to the formation of a $\text{CF}_2\text{ClC(O)OCH}_2\cdot$ radical.[5] In the absence of NO_x , this radical primarily reacts with O_2 to form a mixed anhydride, $\text{CF}_2\text{ClC(O)OC(O)H}$.[3][5]

For **ethyl chlorodifluoroacetate**, hydrogen abstraction predominantly occurs at the $-\text{CH}_2-$ group of the ethyl moiety.[5] The resulting $\text{CF}_2\text{ClC(O)OCH}\cdot\text{CH}_3$ radical undergoes an α -ester rearrangement, leading to the formation of chlorodifluoroacetic acid ($\text{CF}_2\text{ClC(O)OH}$) as the major product, with a yield of $(86 \pm 8)\%$.[3][5] In contrast, the yield of chlorodifluoroacetic acid from the reaction of MCDFA is significantly lower at $(34 \pm 5)\%$.[3]



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Figure 1: Dominant reaction pathways for MCDFA and ECDFA with Cl atoms.

Experimental Protocols

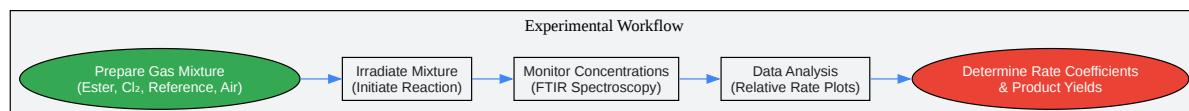
The kinetic and product data presented were obtained from gas-phase experiments using the relative rate technique.[3]

Experimental Setup: The experiments were conducted in a 1080 L photoreactor over a temperature range of 287–313 K at a total pressure of 1000 ± 10 mbar of synthetic air.[3][5] Reactants and products were monitored *in situ* using Fourier Transform Infrared (FTIR) spectroscopy.[3]

Relative Rate Method: The rate coefficient for the reaction of the target compound (MCDFA or ECDFA) with Cl atoms was determined relative to a reference reaction with a known rate coefficient. In these studies, the reaction of Cl atoms with chloromethane was used as the

reference.[4] The concentrations of the target compound and the reference compound were monitored over time during photolysis of a Cl₂/ester/reference/air mixture. The relative rate coefficient is then determined from the slope of a plot of ln([target]t₀/[target]t) versus ln([reference]t₀/[reference]t).

Product Identification and Quantification: Product identification and quantification were carried out using FTIR spectroscopy by comparing the product spectra with calibrated reference spectra of authentic samples.[3] The formation of products was confirmed to be primary by observing a linear relationship between the concentration of the product formed and the amount of the reactant consumed.[3]



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Figure 2: Workflow for determining reaction rate coefficients.

Conclusion

The experimental data demonstrates that **ethyl chlorodifluoroacetate** is more reactive than **methyl chlorodifluoroacetate** in gas-phase reactions with chlorine atoms. This difference in reactivity is attributed to the presence of the -CH₂- group in the ethyl ester, which is more susceptible to hydrogen atom abstraction than the -CH₃ group of the methyl ester. The subsequent α -ester rearrangement of the ethyl-derived radical leads to a high yield of chlorodifluoroacetic acid, a pathway not as favored for the methyl ester. These findings are crucial for accurately modeling the atmospheric fate of these compounds and for controlling reaction selectivity in synthetic applications.

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